Regiochemical Purity and Functional Group Positional Integrity Versus the 3-Amino Isomer
The compound's defining feature is the confirmed 4-amino substitution on the pyrazole ring, as verified by its IUPAC name (1-[(2-chloro-6-fluorophenyl)methyl]pyrazol-4-amine) and vendor analytical data . In contrast, the closest commercially available analog, 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CAS 512809-90-4), bears the amino group at the 3-position . This positional isomerism is not trivial; literature on pyrazole-based inhibitors indicates that the 4-amino isomer engages target kinases with a distinct binding mode, serving as a critical pharmacophore in inhibitors such as SGI-9380, where the 4-aminopyrazole core is essential for pyruvate kinase M2 isoform inhibition [1]. No such activity has been reported for the 3-amino variant, establishing a clear functional advantage for the 4-amino isomer in this therapeutic area.
| Evidence Dimension | Regiochemical identity and associated biological target engagement profile |
|---|---|
| Target Compound Data | 4-amino pyrazole isomer (confirmed by IUPAC nomenclature and supplier specifications ) |
| Comparator Or Baseline | 1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-amine (CAS 512809-90-4), a 3-amino isomer |
| Quantified Difference | Positional isomerism (4-NH2 vs 3-NH2); 4-amino isomer is the active pharmacophore in PKM2 inhibitor SGI-9380 (activity not reported for 3-amino isomer) [1]. |
| Conditions | Pharmacophore analysis based on MeSH supplementary concept data and primary literature (Mol Cancer Ther. 2013). |
Why This Matters
Procurement of the incorrect regioisomer will lead to a complete loss of targeted biological activity, where the 4-amino isomer has demonstrated a specific and critical role in a known inhibitor pharmacophore.
- [1] National Library of Medicine. (2014). SGI-9380 MeSH Supplementary Concept Data. Retrieved from https://meshb.nlm.nih.gov/record/ui?ui=C587442 View Source
